molecular formula C11H10ClNS B1364412 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole CAS No. 41963-17-1

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole

Cat. No.: B1364412
CAS No.: 41963-17-1
M. Wt: 223.72 g/mol
InChI Key: QDKKLPBRPGKNLV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a chloromethyl group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole typically involves the following steps:

  • Thiazole Synthesis: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halide.

  • Chloromethylation: The chloromethyl group is introduced using reagents such as formaldehyde and hydrochloric acid in the presence of a catalyst.

  • Substitution Reaction: The 3-methylphenyl group is introduced through a substitution reaction involving a suitable precursor and a methylating agent.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different groups can replace the chloromethyl or phenyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole ring, which can have applications in different fields.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(Chloromethyl)benzothiazole

  • 2-(3-Methylphenyl)-1,3-thiazole

  • 4-(Chloromethyl)thiazole

Uniqueness: 4-(Chloromethyl)-2-(3-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKKLPBRPGKNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392770
Record name 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41963-17-1
Record name 4-(chloromethyl)-2-(3-methylphenyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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